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Compound of Interest

Compound Name: Latamoxef sodium

Cat. No.: B1677418 Get Quote

An in-depth exploration of the development and chemical synthesis of the pioneering

oxacephem antibiotic, latamoxef sodium, tailored for researchers, scientists, and drug

development professionals.

Latamoxef sodium, also known as moxalactam, represents a significant milestone in the

history of antibiotics. As a synthetic 1-oxa-β-lactam antibiotic, its development in the late 1970s

and early 1980s marked the introduction of the oxacephem class, distinguished by the

substitution of a sulfur atom with an oxygen atom in the cephem nucleus. This structural

modification conferred a broad spectrum of activity, particularly against Gram-negative bacteria,

and notable resistance to β-lactamase enzymes. This guide provides a detailed overview of the

discovery, synthesis, and key technical data associated with latamoxef sodium.

Discovery and Development
Latamoxef was discovered and developed by researchers at Shionogi & Co., a Japanese

pharmaceutical company.[1][2] The pioneering work on 1-oxacephems was carried out by a

team including W. Nagata and M. Narisada, who are named as inventors on key patents filed in

the late 1970s.[3] The global introduction of latamoxef, under brand names such as Shiomarin

and Festamoxin, occurred in the early 1980s.[2][4] Shionogi collaborated with Eli Lilly and

Company for the development and marketing of latamoxef, which was also known by the code

LY127935.[1][5][6] This partnership was part of a long-standing collaboration between the two

companies that began in the early 20th century.[5][6]
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Latamoxef was initially lauded for its potent activity against a wide range of pathogens,

including anaerobic bacteria, and its ability to cross the blood-brain barrier.[7] However, its use

was later associated with side effects, including bleeding complications due to interference with

vitamin K metabolism, which has limited its clinical application in some regions.[3]

Synthesis Pathway
The synthesis of latamoxef sodium is a complex multi-step process. Several synthetic routes

have been developed since its initial discovery. Below is a representative pathway, starting

from the readily available 6-aminopenicillanic acid (6-APA), which illustrates the key chemical

transformations required to construct the 1-oxacephem core and introduce the necessary side

chains.

A generalized synthetic scheme is presented below, followed by a more detailed, step-by-step

description.

6-Aminopenicillanic Acid (6-APA) Intermediate 2

 S-chlorination,
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Figure 1. A representative synthesis pathway for latamoxef starting from 6-APA.

Detailed Synthesis Steps:
Formation of the Azetidinone Intermediate: The synthesis begins with the benzhydrol ester of

6-aminopenicillanic acid (6-APA). The sulfur atom is chlorinated and then treated with a

base, leading to the fragmentation of the thiazolidine ring to form an intermediate sulfenyl

chloride (Intermediate 2).[3]
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Introduction of the Oxygen Heteroatom Precursor: The sulfenyl chloride is displaced by

propargyl alcohol in the presence of zinc chloride to yield a key diastereoisomeric

intermediate (Intermediate 3), which contains the propargyl ether moiety that will eventually

form the dihydrooxazine ring.[3]

Side Chain Protection and Epoxidation: The amino group is protected, for instance, as a

phenylacetylamide. The triple bond of the propargyl group is then partially reduced using a

Lindlar catalyst (5% Pd-CaCO3), followed by epoxidation with meta-chloroperoxybenzoic

acid (mCPBA) to give the epoxide (Intermediate 4).[3]

Introduction of the C-3 Side Chain: The epoxide ring is opened by nucleophilic attack with 1-

methyl-1H-tetrazole-5-thiol. This reaction introduces the characteristic side chain at the C-3

position of the future cephem ring system, yielding Intermediate 5.[3]

Oxidative Cleavage and Halogenation: The side chain derived from the propargyl alcohol is

further modified. A Jones oxidation, followed by ozonolysis with a reductive work-up (zinc in

acetic acid), and subsequent treatment with thionyl chloride and pyridine, converts the side

chain into a halide (Intermediate 6).[3]

Intramolecular Wittig Reaction and Ring Closure: The halide is displaced with

triphenylphosphine (PPh3), setting the stage for an intramolecular Wittig reaction. The

resulting ylide undergoes olefination to form the six-membered dihydrooxazine ring, thus

completing the 1-oxacephem core structure (Intermediate 7).[3]

Side Chain Exchange and Methoxylation: The phenylacetyl protecting group on the 7-amino

group is removed. This is a multi-step process that can involve conversion to an imino

chloride with phosphorus pentachloride (PCl5), followed by formation of an imino methyl

ether with methanol, and subsequent hydrolysis to yield the free amine (Intermediate 8). A

methoxy group is then introduced at the 7α-position, a feature that enhances stability against

β-lactamases.[3]

Final Side Chain Acylation and Deprotection: The free amine at the 7-position is acylated

with a protected arylmalonate derivative. Finally, all protecting groups are removed to yield

latamoxef (14).[3] The final product is then converted to its disodium salt for pharmaceutical

use.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://pubmed.ncbi.nlm.nih.gov/6212566/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological

activity of latamoxef sodium.

Table 1: Synthesis Yields for Selected Steps

Step Reported Yield Reference

Final deprotection and salt

formation (trifluoroacetic acid

method)

90%

Overall yield (5-step synthesis

from oxacephem nucleus)
~30% [2]

Table 2: In Vitro Antibacterial Activity of Latamoxef (MIC90 in µg/mL)

Organism MIC90 (µg/mL)

Escherichia coli 0.5

Klebsiella pneumoniae 1.0

Enterobacter aerogenes 4.0

Serratia marcescens 4.0

Proteus mirabilis 0.5

Proteus vulgaris 2.0

Haemophilus influenzae 0.1

Bacteroides fragilis 8.0

Staphylococcus aureus 32.0

Pseudomonas aeruginosa 64.0

Data compiled from various sources.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1677418?utm_src=pdf-body
https://en.wikipedia.org/wiki/Latamoxef
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 3: Pharmacokinetic Parameters of Latamoxef in Adults

Parameter Value

Half-life 2-3 hours

Volume of distribution 0.2-0.3 L/kg

Protein binding ~50%

Excretion Primarily renal

Data compiled from various sources.

Experimental Protocols
The following are generalized experimental protocols for key reactions in the synthesis of

latamoxef sodium, based on information from patents and publications. These are for

informational purposes and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Deprotection and Salt Formation of a
Latamoxef Precursor
This protocol is adapted from a patented method demonstrating a high-yield final step.

Deprotection: A protected latamoxef intermediate (e.g., with a p-methoxybenzyl and

benzhydryl protecting group) is dissolved in a suitable solvent such as dichloromethane. The

solution is cooled to between -20°C and -15°C. Anisole is added as a carbocation scavenger,

followed by the dropwise addition of trifluoroacetic acid. The reaction is maintained at this

temperature for 1 hour, then allowed to warm to 0-15°C for another hour.

Isolation: The dichloromethane and excess trifluoroacetic acid are removed under reduced

pressure. Diethyl ether is added to precipitate the deprotected latamoxef as a solid, which is

then collected by filtration.

Salt Formation: The crude solid is dissolved in methanol and cooled to -5°C to 10°C. A

solution of sodium isooctanoate in tetrahydrofuran is added dropwise. The reaction is stirred

for 30 minutes after the addition is complete.
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Purification: The precipitated latamoxef sodium is collected by filtration. The solid is then

dissolved in deionized water and washed with an organic solvent like ethyl acetate to remove

impurities. The aqueous phase can be decolorized with activated carbon, filtered, and then

lyophilized to obtain the final, purified latamoxef sodium.

Protocol 2: Acylation of the 7-Amino Group
This is a general procedure for the introduction of the side chain at the 7-position of the

oxacephem nucleus.

Activation of the Side Chain: The carboxylic acid of the desired side chain (e.g., a protected

arylmalonic acid) is converted to a more reactive species, such as an acid chloride or a

mixed anhydride. This can be achieved using reagents like oxalyl chloride or a

chloroformate.

Acylation Reaction: The 7-amino-1-oxacephem intermediate is dissolved in a suitable aprotic

solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to a low temperature (e.g.,

-20°C to 0°C). A base, such as triethylamine or pyridine, is added to neutralize the acid that

will be formed during the reaction. The activated side chain is then added dropwise to the

solution.

Work-up and Purification: The reaction is monitored for completion by a suitable method

(e.g., TLC or HPLC). Upon completion, the reaction mixture is typically quenched with water

or a dilute aqueous acid. The product is extracted into an organic solvent, washed, dried,

and concentrated. The crude product is then purified by chromatography or crystallization.

Logical Workflow for Latamoxef Synthesis
The overall logic of the latamoxef synthesis involves a convergent approach where the

complex 1-oxacephem core is constructed, and then the crucial side chains at the C-3 and C-7

positions are introduced. The workflow can be visualized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1677418?utm_src=pdf-body
https://www.benchchem.com/product/b1677418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start with Penicillin Derivative (6-APA)

Construct 1-Oxacephem Core

Introduce C-3 Side Chain
(1-methyl-1H-tetrazole-5-thiol)

Introduce C-7 Side Chain
(Arylmalonyl group)

Final Deprotection

Latamoxef Sodium

Click to download full resolution via product page

Figure 2. Logical workflow of the latamoxef synthesis.

Conclusion
Latamoxef sodium stands as a testament to the ingenuity of medicinal chemists in modifying

natural product scaffolds to create novel therapeutic agents with enhanced properties. Its

discovery by Shionogi and subsequent development with Eli Lilly paved the way for a new

class of β-lactam antibiotics. While its clinical use has evolved, the complex and elegant

synthesis of latamoxef continues to be a valuable case study for students and professionals in

the field of drug development. The methodologies developed for its synthesis have contributed

to the broader field of synthetic organic chemistry and continue to inform the development of

new antibacterial agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. CN110804635A - Synthesis method of latamoxef sodium - Google Patents
[patents.google.com]

2. Latamoxef - Wikipedia [en.wikipedia.org]

3. Synthesis and antibacterial activity of 1-oxacephem derivatives - PubMed
[pubmed.ncbi.nlm.nih.gov]

4. CN102260280A - Preparation method of latamoxef disodium - Google Patents
[patents.google.com]

5. benchchem.com [benchchem.com]

6. alfa-chemistry.com [alfa-chemistry.com]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [The Discovery and Synthesis of Latamoxef Sodium: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677418#latamoxef-sodium-discovery-and-
synthesis-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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